Axitinib metabolite M9

Descripción

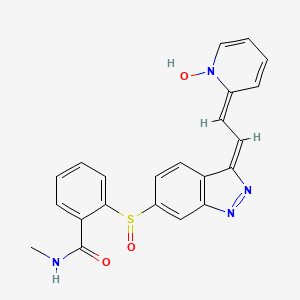

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(3E)-3-[(2E)-2-(1-hydroxypyridin-2-ylidene)ethylidene]indazol-6-yl]sulfinyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(29)16-10-11-17-19(24-25-20(17)14-16)12-9-15-6-4-5-13-26(15)28/h2-14,28H,1H3,(H,23,27)/b15-9+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESVCUNKPBREDN-UUAZFVJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=CC=C4C=CC=CN4O)N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)/C(=C\C=C\4/C=CC=CN4O)/N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1348044-24-5 | |

| Record name | Axitinib sulfoxide pyridine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348044245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AXITINIB SULFOXIDE PYRIDINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID0Q0B0IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymatic Mechanisms of Axitinib Metabolite M9 Formation

Detailed Analysis of Axitinib (B1684631) Metabolic Pathways Yielding M9

The formation of M9 is a result of Phase I metabolic reactions, which introduce or expose functional groups on the parent Axitinib molecule. mdpi.com These reactions are primarily oxidative in nature. nih.gov

Primary Metabolic Transformations: Sulfoxidation and N-oxidation Pathways

The chemical structure of Axitinib metabolite M9 has been identified as a sulfoxide (B87167)/N-oxide derivative of the parent compound. nih.gov This indicates that two primary metabolic transformations are involved in its formation: sulfoxidation and N-oxidation.

Sulfoxidation: This process involves the oxidation of the sulfur atom present in the Axitinib molecule, leading to the formation of a sulfoxide. This is a common metabolic pathway for drugs containing a sulfide (B99878) moiety.

N-oxidation: This pathway involves the oxidation of a nitrogen atom within the Axitinib structure, resulting in an N-oxide.

The formation of M9 therefore represents a dual oxidative modification of the Axitinib molecule.

Enzymatic Catalysis of M9 Biogenesis

The biotransformation of Axitinib, including the formation of M9, is catalyzed by a superfamily of enzymes known as Cytochrome P450 (CYP). nih.govpatsnap.com These enzymes are primarily located in the liver and are central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.govmdpi.com

Role of Cytochrome P450 (CYP) Isoenzymes in Axitinib Metabolism Potentially Contributing to M9 Formation

Extensive research has demonstrated that CYP3A4 and CYP3A5 are the principal enzymes responsible for the metabolism of Axitinib. patsnap.comnih.gov These two isoenzymes are highly abundant in the human liver and are involved in the metabolism of a large proportion of clinically used drugs. nih.gov The significant role of CYP3A4/5 in Axitinib's biotransformation suggests their likely involvement in the oxidative pathways leading to the formation of M9.

| Enzyme Family | Specific Isoenzyme | Role in Axitinib Metabolism |

| Cytochrome P450 | CYP3A4/5 | Major contributor |

| Cytochrome P450 | CYP1A2 | Minor contributor |

| Cytochrome P450 | CYP2C19 | Minor contributor |

In Vitro Characterization of M9 Formation Kinetics and Enzyme Phenotyping

Detailed in vitro studies have been crucial in elucidating the enzymatic pathways of Axitinib metabolism. These studies typically involve the use of recombinant enzymes and subcellular fractions to pinpoint the specific enzymes responsible for the formation of various metabolites and to characterize the kinetics of these reactions.

Studies Utilizing Recombinant Enzymes and Subcellular Fractions for M9 Biotransformation

While extensive in vitro biotransformation studies have been conducted for Axitinib, the primary focus has been on its major metabolites, M12 (axitinib sulfoxide) and M7 (axitinib N-glucuronide). Phenotyping experiments using human liver microsomes (HLMs) and recombinant human cytochrome P450s have demonstrated that Axitinib is predominantly metabolized by CYP3A4/5.

Specific kinetic data for the formation of M9 is not extensively detailed in the available scientific literature. However, the methodologies used to study the formation of M12 provide a clear framework for how M9 formation would be characterized. For instance, the formation of the sulfoxide metabolite (M12) has been studied using recombinant CYP3A4 and CYP3A5, which allowed for the determination of key kinetic parameters. A similar approach using a panel of recombinant CYP and FMO enzymes would be necessary to definitively identify the enzymes responsible for M9 formation and to characterize their specific contributions.

Table 1: Kinetic Parameters for the Formation of Axitinib Sulfoxide (M12) by Recombinant CYP3A4 and CYP3A5

| Enzyme | Km (µM) | Vmax (pmol·min-1·pmol-1) |

| CYP3A4 | 4.0 | 9.6 |

| CYP3A5 | 1.9 | 1.4 |

This table is interactive. Click on the headers to sort the data.

Note: This data pertains to the major sulfoxide metabolite M12 and is presented to illustrate the type of kinetic characterization that would be applied to M9.

Inhibitor and Inducer Studies for Enzyme Identification

To specifically elucidate the enzymatic pathway to M9, a similar strategy would be employed. Incubations with human liver microsomes in the presence of selective inhibitors for various CYP isoforms and FMOs would help to pinpoint the key enzymes. For example, the use of a CYP3A4-specific inhibitor could demonstrate the extent of this enzyme's contribution to M9 formation. If FMOs are involved, their inhibition would lead to a discernible decrease in the rate of M9 production.

Table 2: Key Enzymes and Probes for Axitinib Metabolism Studies

| Enzyme Family | Specific Enzyme | Typical Inhibitor | Typical Inducer |

| Cytochrome P450 | CYP3A4/5 | Ketoconazole | Rifampin |

| Cytochrome P450 | CYP1A2 | Fluvoxamine | Omeprazole |

| Cytochrome P450 | CYP2C19 | Ticlopidine | Rifampin |

| Flavin-Containing Monooxygenase | FMO | Methimazole | Not applicable |

This table is interactive. Click on the headers to sort the data.

Note: This table provides examples of tools used in enzyme phenotyping studies for drug metabolism. Specific inhibitor/inducer studies focused on M9 formation are not detailed in the available literature.

Advanced Analytical Methodologies for Axitinib Metabolite M9 Characterization

Qualitative and Quantitative Detection of M9 in Biological Matrices (Preclinical and In Vitro)

The detection and quantification of Axitinib (B1684631) metabolite M9 in biological samples such as plasma, urine, and feces are fundamental to understanding its pharmacokinetic profile. Given the typically low concentrations of metabolites, highly sensitive and specific analytical methods are required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of drugs and their metabolites due to its exceptional sensitivity, selectivity, and speed. nih.govnih.gov For the analysis of Axitinib and its metabolites, including M9, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed. nih.gov These methods often involve a protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. nih.govnih.gov The mass spectrometer is typically operated in the positive ion electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for quantification. nih.gov

In a study characterizing the metabolism of [14C]axitinib in humans, M9 was identified in urine, accounting for 1.7% of the administered dose. nih.gov The identification was based on its mass spectral data, which would have been obtained through LC-MS analysis. The high sensitivity of LC-MS/MS allows for the detection of such minor metabolites in complex biological fluids.

Table 1: Illustrative LC-MS/MS Parameters for Axitinib Metabolite Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with formic acid) nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion (Q1) | Specific m/z for M9 |

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is a widely used technique for the separation and quantification of pharmaceutical compounds. scielo.brijpronline.com While generally less sensitive than mass spectrometry, HPLC methods can be developed for the analysis of Axitinib and its metabolites, particularly in in vitro metabolism studies where concentrations may be higher.

For instance, HPLC methods have been developed for the estimation of Axitinib in rabbit plasma, demonstrating good linearity, accuracy, and precision. scielo.br Such methods typically utilize a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. scielo.brijpronline.com The detection wavelength is selected based on the UV absorbance maximum of the analyte. While specific HPLC methods solely for M9 are not detailed in the provided context, the principles of HPLC separation of Axitinib and its impurities are applicable. ijpronline.com

Spectroscopic Approaches for Structural Elucidation of M9

The definitive identification of a metabolite requires the elucidation of its chemical structure. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic structure of a molecule. nih.govnih.gov For the structural confirmation of a metabolite like M9, NMR is crucial for determining the precise location of the metabolic modification (in this case, sulfoxidation and N-oxidation) on the parent Axitinib molecule.

The process of structure elucidation by NMR involves isolating a sufficient quantity of the metabolite and acquiring a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra. hyphadiscovery.comspringernature.com These experiments, such as 1H NMR, 13C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the assignment of all proton and carbon signals and the establishment of connectivity within the molecule. hyphadiscovery.com The chemical shift changes observed in the NMR spectra of M9 compared to the parent drug, Axitinib, would provide direct evidence of the sites of oxidation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This is a critical first step in identifying an unknown metabolite. For Axitinib metabolite M9, HRMS would confirm the addition of two oxygen atoms to the parent Axitinib molecule, consistent with a sulfoxide (B87167)/N-oxide structure.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on a high-resolution instrument yield accurate mass measurements of fragment ions. The fragmentation pattern of M9 can be compared to that of Axitinib to pinpoint the location of the metabolic modifications. The changes in the fragmentation pathways provide strong evidence for the structural assignment. In human metabolism studies of Axitinib, metabolites were characterized using mass spectrometry, which would have included precise mass measurements to propose the structures of metabolites like M9. nih.gov

Table 2: Spectroscopic Data for this compound (Hypothetical Example)

| Technique | Observed Data | Interpretation |

|---|---|---|

| HRMS | [M+H]+ ion with a specific m/z corresponding to C22H18N4O3S | Confirms the elemental composition and the addition of two oxygen atoms to Axitinib. |

| MS/MS | Characteristic fragment ions showing shifts in m/z values compared to Axitinib fragmentation. | Provides evidence for the location of the sulfoxide and N-oxide groups. |

| 1H NMR | Downfield shifts of protons adjacent to the sulfur atom and the N-oxide group. | Confirms the sites of oxidation. |

| 13C NMR | Shifts in the carbon signals of the pyridine (B92270) and thioether moieties. | Further supports the structural assignment of M9. |

Techniques for Isolation and Purification of this compound from Biotransformation Systems

To perform detailed structural analysis, particularly by NMR spectroscopy, it is often necessary to isolate and purify the metabolite of interest from the complex mixture of a biotransformation system (e.g., in vitro incubations with liver microsomes or hepatocytes, or from in vivo biological fluids).

The isolation and purification of drug metabolites typically involve a multi-step chromatographic process. springernature.com An initial extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often employed to remove the bulk of endogenous matrix components. This is followed by one or more rounds of preparative or semi-preparative HPLC.

The choice of HPLC column and mobile phase is critical for achieving the desired separation. Reversed-phase chromatography on a C18 or similar column is commonly used. Gradient elution is often necessary to effectively separate metabolites with a range of polarities. The fractions collected from the HPLC are then analyzed, and those containing the pure metabolite M9 are pooled and concentrated. The purity of the isolated metabolite is typically assessed by analytical HPLC and LC-MS.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Axitinib |

| This compound |

| Acetonitrile |

Preclinical Pharmacokinetic and Disposition Studies of Axitinib Metabolite M9 Non Human Focus

Comparative Pharmacokinetic Profiles of M9 and Parent Axitinib (B1684631) in Preclinical Models

Pharmacokinetic studies of Axitinib have been conducted in several preclinical species, including mice and dogs, establishing its bioavailability, clearance, and volume of distribution. However, the resulting pharmacokinetic parameters for individual metabolites, including M9, are not publicly available.

A comparative analysis of the pharmacokinetic profile of M9 versus the parent drug, Axitinib, in animal models would require measuring the plasma concentrations of both compounds over time. This would yield key parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t½). Such data would be necessary to understand the formation and clearance kinetics of the metabolite relative to Axitinib. Without access to the original, proprietary preclinical study reports, a data table comparing these parameters cannot be constructed.

Studies on Tissue Distribution and Accumulation of M9 in Animal Models

Whole-body autoradiography and quantitative tissue distribution studies using radiolabeled Axitinib were performed in animals, likely rats, to determine the extent of its distribution into various tissues and organs. These studies provide information on the distribution of the total drug-related material, which includes the parent drug and all of its metabolites.

Preclinical Biological Significance of Axitinib Metabolite M9

Investigation of M9's Pharmacological Activities in In Vitro Assays

Detailed in vitro studies to comprehensively characterize the pharmacological activities of Axitinib (B1684631) metabolite M9 are not extensively reported in the publicly available scientific literature. The primary focus of in vitro metabolic studies has been on the pathways of Axitinib's clearance and the characterization of its major metabolites nih.govsemanticscholar.org.

There is a lack of specific published studies evaluating the direct effects of isolated Axitinib metabolite M9 on cellular processes such as proliferation and angiogenesis in in vitro cell line models. Research has predominantly centered on the anti-proliferative and anti-angiogenic effects of the parent drug, Axitinib mdpi.comnih.gov.

Mechanistic Investigations of M9 Interaction with Potential Biological Targets in Preclinical Systems

Detailed mechanistic studies investigating the interaction of this compound with potential biological targets in preclinical systems have not been reported in the available scientific literature. The characterization of M9 has been primarily limited to its identification as a minor metabolic product of Axitinib nih.govresearchgate.net.

Emerging Research Directions and Methodological Advances for Axitinib Metabolite M9

Development of Novel In Vitro and In Silico Models for M9 Metabolism and Activity Prediction

The elucidation of the metabolic pathways and potential biological activity of Axitinib (B1684631) metabolite M9 relies heavily on the development and application of sophisticated preclinical models.

In Vitro Models

Current understanding of M9 formation stems from in vitro studies utilizing human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes. nih.gov These investigations have established that the metabolism of Axitinib is predominantly mediated by CYP3A4 and CYP3A5, with minor contributions from CYP1A2 and CYP2C19. nih.govnih.gov The formation of oxidative metabolites, such as the sulfoxide (B87167)/N-oxide M9, is a direct result of the activity of these enzymes.

Future research is focused on developing more complex in vitro systems that better mimic the physiological environment of the human liver. These include three-dimensional (3D) hepatocyte cultures and liver-on-a-chip models. These advanced models can provide more accurate predictions of metabolic profiles and potential hepatotoxicity compared to traditional monolayer cell cultures. For M9, these models could offer insights into its rate of formation, further metabolism, and potential for cell-cell interactions within the liver microenvironment.

| In Vitro Model | Application for M9 Research | Potential Insights |

| Human Liver Microsomes (HLMs) | Primary metabolism studies | Identification of major and minor metabolites, including M9; determination of enzyme kinetics. |

| Recombinant CYP Enzymes | Reaction phenotyping | Pinpointing the specific CYP isoforms responsible for M9 formation. |

| 3D Hepatocyte Cultures | Advanced metabolic studies | More physiologically relevant metabolism, potential for longer-term studies of M9 effects. |

| Liver-on-a-Chip | Microfluidic liver models | Dynamic studies of M9 formation and clearance, potential for co-culture with other cell types. |

In Silico Models

Computational, or in silico, models are becoming increasingly valuable in predicting the metabolism and potential bioactivity of drug metabolites. semanticscholar.org For Axitinib metabolite M9, these models can be employed to:

Predict Sites of Metabolism: Algorithms can predict the most likely sites on the Axitinib molecule to be oxidized, aiding in the confirmation of the M9 structure.

Estimate Rate of Formation: Quantitative structure-activity relationship (QSAR) models can be developed to predict the kinetics of M9 formation by various CYP enzymes.

Predict Biological Activity: By comparing the structure of M9 to databases of compounds with known biological activities, in silico models can generate hypotheses about its potential pharmacological or toxicological effects. This is particularly important as M9 is not a major circulating metabolite and its biological activity has not been extensively characterized.

The integration of in vitro and in silico approaches provides a powerful platform for a more comprehensive understanding of the disposition and potential effects of this compound.

Advancements in Bioanalytical Techniques for Comprehensive M9 Metabolite Profiling and Quantification

Accurate and sensitive measurement of drug metabolites is fundamental to understanding their pharmacokinetic profiles and potential clinical relevance. The development of advanced bioanalytical techniques has been instrumental in the ability to detect and quantify low-abundance metabolites like this compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of Axitinib and its metabolites. nih.govnih.gov This technique offers high selectivity and sensitivity, allowing for the differentiation of structurally similar metabolites and their quantification in complex biological matrices such as plasma and urine.

Recent advancements in LC-MS/MS technology that are beneficial for M9 analysis include:

High-Resolution Mass Spectrometry (HRMS): Instruments like quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, which can aid in the structural elucidation of unknown metabolites and provide greater confidence in the identification of metabolites like M9.

Improved Chromatographic Separation: The use of ultra-high-performance liquid chromatography (UHPLC) with sub-two-micron particle columns allows for faster analysis times and improved resolution of metabolites from the parent drug and other endogenous compounds. nih.goveur.nl

Microsampling Techniques: The development of techniques like volumetric absorptive microsampling (VAMS) enables the collection of small, precise volumes of blood, which can be beneficial in preclinical studies where sample volume is limited. nih.gov

A study on the disposition of radiolabeled Axitinib in humans identified M9 (sulfoxide/N-oxide) in urine, where it accounted for 1.7% of the administered dose. nih.govbohrium.com This quantification was made possible by the use of sensitive radio-detection methods in conjunction with chromatographic separation.

| Bioanalytical Technique | Application for M9 Analysis | Key Advantages |

| LC-MS/MS | Quantification of M9 in biological fluids | High sensitivity and selectivity. |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation of M9 | Accurate mass measurement for confident identification. |

| UHPLC | Chromatographic separation | Faster analysis and improved resolution. |

| Radiotracer Studies | Metabolite profiling and quantification | Definitive quantification of all drug-related material. |

The continued evolution of these bioanalytical tools will be crucial for a more detailed characterization of the pharmacokinetic profile of this compound in various preclinical and clinical settings.

Exploration of M9's Role in Preclinical Drug-Drug Interactions and Metabolic Cross-Talk

While this compound is not a major circulating metabolite, its potential to participate in drug-drug interactions (DDIs) and metabolic cross-talk warrants investigation. The primary mechanism for clinically relevant DDIs with Axitinib involves the modulation of CYP3A4/5 activity. fda.gov

Metabolic cross-talk refers to the complex interplay between different metabolic pathways. The formation of M9 is part of a broader network of Axitinib metabolism that includes glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1. nih.gov Future preclinical studies could explore whether the pathways leading to M9 formation and glucuronidation are interconnected, for example, if the inhibition of one pathway leads to a shunting of the parent drug through another.

Emerging research is also investigating the broader metabolic impact of tyrosine kinase inhibitors on cancer cells, with studies showing alterations in cellular metabolism, including glycolysis. While these studies have not specifically focused on M9, they highlight the potential for drugs and their metabolites to have effects beyond their primary pharmacological targets.

Application of Advanced Imaging Techniques for M9 Distribution Studies in Preclinical Models

Understanding the tissue distribution of a drug and its metabolites is crucial for assessing its efficacy and potential for off-target toxicity. Advanced imaging techniques are powerful tools for visualizing and quantifying the spatiotemporal distribution of molecules in preclinical models.

While specific imaging studies for this compound have not been reported, the methodologies used for the parent drug and other tyrosine kinase inhibitors could be readily adapted.

Positron Emission Tomography (PET): PET imaging with a radiolabeled version of Axitinib (e.g., with carbon-11 or fluorine-18) can provide dynamic, whole-body images of the distribution of the drug and its radiometabolites. nih.govaacrjournals.org By analyzing the PET signal in different tissues over time and correlating it with blood and plasma radioactivity measurements, it is possible to infer the distribution of metabolites. Future studies could involve the synthesis of a radiolabeled M9 standard to more definitively track its localization.

Mass Spectrometry Imaging (MSI): MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI, allow for the label-free visualization of the distribution of multiple molecules, including the parent drug and its metabolites, directly in tissue sections. unige.chresearchgate.net This powerful technique could be applied to preclinical tumor models to determine the intratumoral distribution of M9 relative to Axitinib and other metabolites, providing insights into its potential to reach target sites or accumulate in specific regions of the tumor microenvironment.

Future Research into Novel Biotransformation Products Derived from M9 and their Academic Relevance

The metabolic journey of a drug does not necessarily end with the formation of primary metabolites. These initial products can undergo further biotransformation to form secondary metabolites. Given that this compound is a sulfoxide/N-oxide, it is chemically plausible that it could be a substrate for further enzymatic reactions.

Future research could investigate the potential for M9 to undergo:

Reduction: The sulfoxide moiety could be reduced back to the sulfide (B99878), potentially regenerating the parent drug or an intermediate.

Further Oxidation: The molecule could be further oxidized at other positions.

Conjugation: The existing functional groups on M9 could be sites for conjugation reactions, such as glucuronidation or sulfation.

The academic relevance of exploring the downstream metabolism of M9 is multifold:

Complete Metabolic Profile: It would contribute to a more complete picture of the metabolic fate of Axitinib.

Understanding Drug Disposition: Identifying all metabolic pathways is crucial for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Potential for Bioactivity: While M9 itself is not considered a major active metabolite, its downstream products could potentially have unforeseen biological activities, either pharmacological or toxicological.

Informing Drug Design: A thorough understanding of the metabolic liabilities of a drug can inform the design of next-generation molecules with improved pharmacokinetic properties.

The investigation of novel biotransformation products of M9 would likely require sophisticated analytical techniques, such as high-resolution mass spectrometry, to identify and structurally characterize these potentially low-level secondary metabolites.

Q & A

Basic Research Questions

Q. How is Axitinib metabolite M9 identified and quantified in pharmacokinetic (PK) studies, and what methodological considerations ensure accuracy?

- Answer : Metabolite M9 is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low-concentration analytes. In PK studies, blood samples are collected at predefined intervals post-dosing, and plasma concentrations of M9 are measured against validated calibration curves. Critical considerations include:

- Matrix effects : Use of stable isotope-labeled internal standards to correct for ion suppression/enhancement .

- Metabolic stability : Assessment of M9 stability in plasma under varying storage conditions to prevent degradation .

- Cross-validation : Harmonization of analytical methods across multi-site trials to minimize inter-lab variability .

Q. What experimental designs are employed to assess M9's formation kinetics and metabolic pathways in preclinical models?

- Answer : Preclinical studies often use hepatocyte incubations or liver microsomes from multiple species (e.g., human, rat, dog) to evaluate interspecies metabolic differences. Key steps include:

- Reaction phenotyping : Inhibition assays with CYP-specific inhibitors (e.g., CYP3A4 for Axitinib) to identify enzymes responsible for M9 formation .

- Time-course analyses : Sampling at multiple time points to derive formation/elimination half-lives and assess auto-inhibition or enzyme saturation .

Advanced Research Questions

Q. How does M9 contribute to observed drug-drug interaction (DDI) risks when Axitinib is combined with cisplatin/capecitabine?

- Answer : Co-administration of Axitinib with cisplatin/capecitabine in Phase I trials revealed a ~30% increase in Axitinib exposure, potentially due to M9-mediated inhibition of efflux transporters (e.g., P-glycoprotein). Methodological approaches to resolve this include:

- Transporter assays : In vitro models (e.g., Caco-2 cells) to test M9’s affinity for transporters involved in Axitinib disposition .

- Physiologically based pharmacokinetic (PBPK) modeling : Integration of metabolite-specific parameters to predict DDIs in virtual populations .

- Contradiction note : While cisplatin did not alter Axitinib PK, capecitabine/5-FU exposure decreased, suggesting complex interplay between M9 and fluoropyrimidine metabolism .

Q. What strategies address variability in M9 plasma exposure across patient populations, and how does this impact dose optimization?

- Answer : Population pharmacokinetic (PopPK) modeling is used to identify covariates (e.g., CYP3A4 polymorphisms, renal/hepatic function) influencing M9 variability. For example:

- Dose titration : In Phase II trials, patients with low Axitinib/M9 exposure underwent dose escalation (up to 10 mg BID) if tolerability criteria (e.g., blood pressure, adverse events) were met .

- Covariate analysis : Retrospective genotyping of trial cohorts to link polymorphisms in CYP3A4/5 or UGT1A1 to M9 exposure .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve safety assessments of M9, particularly for irreversible toxicity risks?

- Answer : IVIVE integrates in vitro toxicity data (e.g., mitochondrial ROS inhibition in hepatic stellate cells) with human PK parameters to predict M9’s safety margin. Key steps:

- Reactive metabolite screening : Glutathione-trapping assays to detect M9-derived electrophilic intermediates .

- Toxicity thresholds : Benchmark dose (BMD) modeling using preclinical data from liver fibrosis models, where M9 showed mitochondrial protective effects at IC₅₀ < 100 nM .

Contradiction Analysis and Mitigation

Q. How should researchers resolve conflicting data on M9’s role in Axitinib efficacy between monotherapy and combination regimens?

- Answer : In monotherapy (e.g., renal cell carcinoma), M9’s contribution to efficacy is inferred from PopPK-pharmacodynamic (PD) models showing exposure-response relationships for progression-free survival . In combination therapies (e.g., pembrolizumab + Axitinib), randomized trials use stratified randomization by metabolic phenotype (extensive vs. poor metabolizers) to isolate M9’s immunomodulatory effects .

- Mitigation strategy : Adaptive trial designs with interim PK/PD analyses to adjust for metabolite-specific confounding .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.